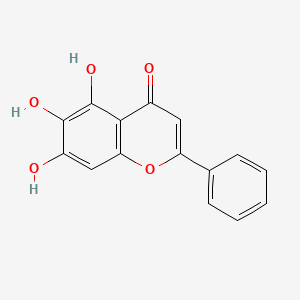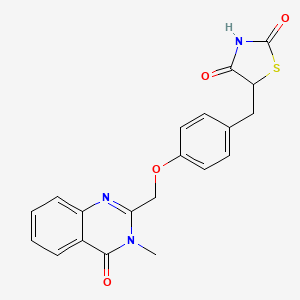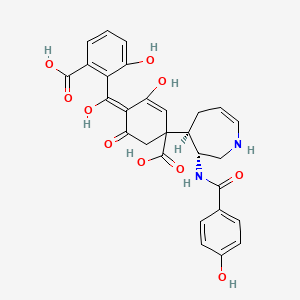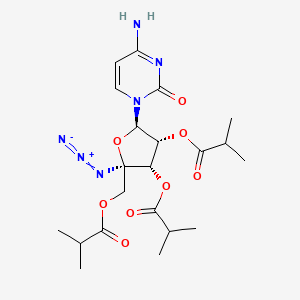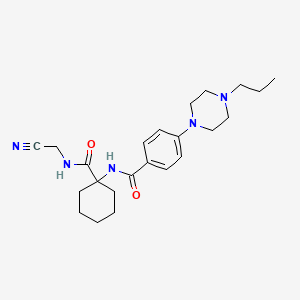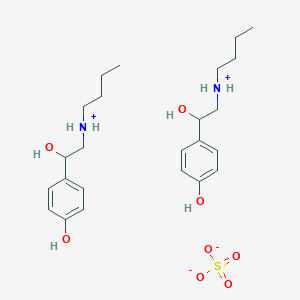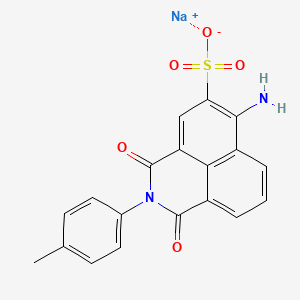
Brilliant sulfaflavine
描述
Brilliant Sulfaflavine is an organic sodium salt having 6-amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonate as the counterion . It is used as the displacement dye in the yellowsolve I method for fibrin . It has a role as a histological dye .
Molecular Structure Analysis
The molecular formula of Brilliant Sulfaflavine is C19H13N2NaO5S . Its molecular weight is 404.4 g/mol . The IUPAC name is sodium;6-amino-2-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonate .科学研究应用
Fluorescent Tracers
Brilliant Sulfaflavine has been used as a fluorescent tracer in various scientific studies . Fluorescent tracers are substances that can absorb light at a certain wavelength and re-emit it at a longer wavelength, making them useful for visualizing and tracking certain processes.
Study of Foliar Fungicides
One specific application of Brilliant Sulfaflavine as a fluorescent tracer is in the study of the application rate of foliar fungicides when applied to soybeans for the control of rust . By using Brilliant Sulfaflavine, researchers can visually track the distribution and concentration of the fungicides, helping them optimize their application for maximum effectiveness.
Temperature Effects on Fluorescent Tracer Concentration Measurement
Brilliant Sulfaflavine has been used in research to examine the effects of solution temperature on measured concentrations of fluorescent tracers . The results showed that the measured concentrations of Brilliant Sulfaflavine decreased as the solution temperature increased . This kind of research is crucial for ensuring accurate evaluation of pesticide spray application efficiency and pesticide mixture uniformity .
Correction Models for Temperature Effects
Following the observation of temperature effects on fluorescent tracer concentration measurement, Brilliant Sulfaflavine has been used to develop correction models . These models numerically correct the measured concentration errors due to variations with the solution temperature, improving the accuracy of measurements .
Agricultural Sprayer Performance
Brilliant Sulfaflavine, as a fluorescent tracer, has been used to improve agricultural sprayer performances . By accurately quantifying droplet deposits on target crops and off-target areas, this approach can help optimize the use of pesticides and minimize their environmental impact .
Mixing Uniformity of Pesticides
Brilliant Sulfaflavine has been used in research to study the mixing uniformity of pesticides . By using Brilliant Sulfaflavine as a tracer, researchers can visually track the distribution and concentration of the pesticides in the mixture, helping them ensure uniform application for maximum effectiveness .
未来方向
While specific future directions for Brilliant Sulfaflavine were not found in the search results, its use as a fluorescent tracer in research, particularly for studying the application rate of foliar fungicides when applied to soybeans for the control of rust , suggests potential for continued use and exploration in similar applications.
作用机制
Target of Action
The primary targets of Brilliant Sulfaflavine are nucleic acids and other polyanionic cellular structures . These targets play a crucial role in the replication and transcription processes of the cell, making them key points of interaction for Brilliant Sulfaflavine.
Mode of Action
Brilliant Sulfaflavine interacts with its targets through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA or RNA strands . It can also bind externally to the DNA or RNA strands . This interaction can disrupt the normal functioning of the nucleic acids, leading to changes in the cell.
属性
IUPAC Name |
sodium;6-amino-2-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S.Na/c1-10-5-7-11(8-6-10)21-18(22)13-4-2-3-12-16(13)14(19(21)23)9-15(17(12)20)27(24,25)26;/h2-9H,20H2,1H3,(H,24,25,26);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLDLLCHFLSKAG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC(=C4N)S(=O)(=O)[O-])C2=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N2NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883842 | |
| Record name | 1H-Benz[de]isoquinoline-5-sulfonic acid, 6-amino-2,3-dihydro-2-(4-methylphenyl)-1,3-dioxo-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Brilliant sulfaflavine | |
CAS RN |
2391-30-2 | |
| Record name | Brilliant sulfaflavine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz[de]isoquinoline-5-sulfonic acid, 6-amino-2,3-dihydro-2-(4-methylphenyl)-1,3-dioxo-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Benz[de]isoquinoline-5-sulfonic acid, 6-amino-2,3-dihydro-2-(4-methylphenyl)-1,3-dioxo-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 6-amino-2,3-dihydro-1,3-dioxo-2-(p-tolyl)-1H-benz[de]isoquinoline-5-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRILLIANT SULFAFLAVINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMU8D3RA53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of Brilliant Sulfaflavine (BSF) in scientific research?
A1: BSF is primarily used as a fluorescent tracer in various research fields. This includes:
- Spray Drift Assessment: BSF is used to evaluate the effectiveness of pesticide application techniques and to quantify spray drift, helping researchers understand and minimize off-target deposition of agricultural sprays. [, , , , ]
- Hydrology and Soil Science: BSF helps visualize and quantify solute transport processes in porous media like soils. It allows researchers to study water movement, identify preferential flow paths, and assess the impact of soil properties on solute transport. [, , , ]
Q2: What makes BSF a suitable choice as a fluorescent tracer in these applications?
A2: Several factors contribute to BSF's suitability as a fluorescent tracer:
- High Fluorescence Intensity: BSF exhibits strong fluorescence when excited by UV light, allowing for sensitive detection even at low concentrations. [, ]
- Solubility: BSF is soluble in water, making it easy to use in aqueous solutions for spray applications and soil column experiments. []
Q3: How does the pH of the solution affect BSF fluorescence?
A3: While BSF demonstrates relatively stable fluorescence across a range of pH values compared to dyes like Fluorescein or Pyranine, its fluorescence intensity is not entirely unaffected by pH changes. [] Therefore, researchers should consider the potential impact of pH variations in their experimental setup and analysis, especially when working with solutions of varying pH.
Q4: Can BSF be used alongside other tracers in research?
A5: Yes, BSF can be used in combination with other tracers. For example, it has been successfully used with Rhodamine B in a dual tracer system to evaluate the impact of adjuvants on spray drift. [] Additionally, researchers studying soil transport processes have used BSF alongside Sulforhodamine B and Oxazine 170, exploiting their different sorption characteristics to gain a more comprehensive understanding of transport mechanisms. []
Q5: What are the limitations of using BSF as a tracer?
A5: Despite its advantages, there are some limitations to consider when using BSF:
- Photodegradation: While relatively stable, BSF can undergo photodegradation upon prolonged exposure to sunlight, potentially impacting measurement accuracy. Researchers should account for this by minimizing light exposure or applying appropriate correction factors. [, , ]
- Adsorption: BSF can adsorb to certain materials, such as soil particles, which may lead to an underestimation of its concentration in the solution. Researchers should consider this factor when selecting materials and interpreting results. [, ]
- Temperature Sensitivity: Research indicates that solution temperature can influence the fluorescence intensity of BSF. [] It is crucial to maintain consistent temperatures during experiments or incorporate appropriate correction models to account for temperature variations.
Q6: What analytical techniques are used to quantify BSF?
A7: Fluorescence spectroscopy is the primary method for quantifying BSF. [, , , ] The technique relies on the detection of light emitted by BSF when excited by UV light. Researchers establish calibration curves using known BSF concentrations to relate the measured fluorescence intensity to the corresponding concentration.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



